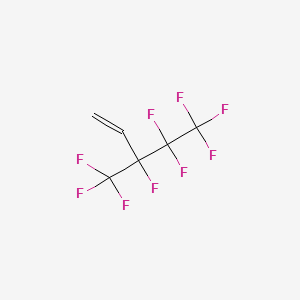

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene

Beschreibung

Eigenschaften

IUPAC Name |

3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9/c1-2-3(7,5(10,11)12)4(8,9)6(13,14)15/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZVNPLYXNEEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379359 | |

| Record name | 2-Vinylperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239795-57-4 | |

| Record name | 2-Vinylperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of hexafluoropropylene with trifluoromethyl iodide in the presence of a catalyst such as silver fluoride. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and stringent control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of partially or fully hydrogenated products.

Substitution: Formation of substituted alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

Biology: Employed in the study of fluorinated biomolecules and their interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of high-performance materials such as fluoropolymers and specialty coatings

Wirkmechanismus

The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene is primarily based on its ability to interact with various molecular targets through fluorine-fluorine interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and material science .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Key Characteristics :

- Physical State : Presumed to be a liquid at room temperature (based on analogs).

- Applications : Likely serves as a precursor in agrochemicals, pharmaceuticals, or specialty materials due to its high fluorine content .

- Availability : Requires a lead time of 4–6 weeks for procurement .

Comparison with Similar Fluorinated Alkenes

Structural Analogs and Their Properties

The following compounds share structural similarities, differing primarily in substituents or fluorine distribution:

Structural and Functional Differences

Trifluoromethyl Group Impact :

- The target compound’s -CF₃ group increases steric hindrance and electron-withdrawing effects compared to 3,3,4,4,5,5,5-heptafluoro-1-pentene. This likely elevates its boiling point and chemical stability .

Chloro Derivative: Smaller and less reactive than the bromo analog, it may serve as a milder intermediate in fluoropolymer production .

Fluorine Distribution :

- The target compound’s hexafluoro configuration (C3–C5) contrasts with cyclic perfluorinated compounds (e.g., hexafluorocyclobutane derivatives in ), which exhibit distinct thermal and electronic properties due to ring strain.

Biologische Aktivität

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS Number: 239795-57-4) is a fluorinated compound with significant interest in various fields including pharmaceuticals and agrochemicals. This article explores its biological activity, highlighting its antimicrobial properties, cytotoxicity, and potential applications based on recent research findings.

- Molecular Formula : C6H3F9

- Molecular Weight : 246.07 g/mol

- Purity : ≥97%

- Physical State : Liquid

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its antimicrobial properties and cytotoxic effects.

Antimicrobial Properties

Recent studies indicate that fluorinated compounds exhibit enhanced antimicrobial activity. For instance, a study investigated the antimicrobial effects of several fluorinated derivatives against multidrug-resistant Staphylococcus aureus (MRSA). The results showed that certain fluoro and trifluoromethyl-substituted compounds had Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 64 µg/mL against S. aureus, suggesting potential for developing new antibiotics from this class of compounds .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 22 | 0.25 | MRSA |

| 24 | 0.5 | MRSA |

| 25 | 1 | MRSA |

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. A study revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while demonstrating lower toxicity to normal cells. The selectivity index was particularly favorable for compounds with specific fluorine substitutions .

| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| 22 | Vero | <1 | >10 |

| 24 | HeLa | 2 | >5 |

| 25 | MCF7 | 1 | >8 |

Case Studies

- Fluorinated Salicylanilides : A series of salicylanilide derivatives were synthesized with trifluoromethyl substitutions. These compounds showed improved antibacterial activity against MRSA compared to their non-fluorinated counterparts. The incorporation of trifluoromethyl groups was crucial for enhancing their efficacy against resistant strains .

- Environmental Impact : Research on the environmental effects of fluorinated compounds indicates that while they may be effective in controlling invasive species like sea lamprey using TFM (3-trifluoromethyl-4-nitrophenol), they also pose risks to amphibian populations. Studies highlighted the differential toxicity levels in tadpole cell lines compared to adult amphibians .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene, and what factors influence yield optimization?

- Methodological Answer : The compound is synthesized via fluorination of precursor alkenes using catalysts like silver fluoride (AgF₂) under controlled temperatures (80–120°C). Yield optimization depends on reaction time, stoichiometric ratios of fluorinating agents, and inert atmosphere conditions to prevent hydrolysis. Purification typically involves fractional distillation under reduced pressure to isolate the product from polyfluorinated byproducts .

Q. How can researchers reliably characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹⁹F NMR spectroscopy to confirm fluorine substituent positions and rule out isomerization.

- GC-MS to assess purity (>98% by area normalization).

- X-ray crystallography (if crystalline derivatives are synthesized) for absolute configuration validation. Reference spectral libraries (e.g., PubChem) for cross-verification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicology data (see ), use:

- Inert atmosphere gloveboxes to prevent moisture-induced decomposition.

- Chemical-resistant PPE (e.g., fluoropolymer gloves, face shields).

- Real-time gas monitoring for volatile fluorocarbon byproducts. Conduct small-scale reactions first to assess exothermic risks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound in Diels-Alder reactions across fluorinated solvents?

- Methodological Answer : Discrepancies arise from solvent polarity effects on transition states. Use:

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron-deficient alkene behavior.

- Solvent parameter screening (e.g., Kamlet-Taft) to correlate reaction rates with solvent fluorination degree. Experimental validation in perfluorohexane vs. HFIP (hexafluoroisopropanol) can clarify steric vs. electronic influences .

Q. What mechanistic insights explain its stability under radical polymerization conditions?

- Methodological Answer : The compound’s stability stems from:

- Electron-withdrawing trifluoromethyl groups that delocalize radical intermediates.

- Steric hindrance from the hexafluoro branch, limiting chain propagation. Confirm via:

- EPR spectroscopy to detect transient radical species.

- Controlled radical trapping experiments with TEMPO to quantify termination rates .

Q. What strategies mitigate environmental persistence concerns associated with its perfluorinated structure?

- Methodological Answer : Address environmental impact via:

- Advanced oxidation processes (AOPs) using UV/ozone to cleave C-F bonds.

- Biodegradation assays with fluorinase-producing bacteria (e.g., Streptomyces cattleya).

- Lifecycle analysis to track degradation products (e.g., trifluoroacetic acid) using LC-HRMS .

Q. How does its fluorination pattern influence electronic properties in materials science applications?

- Methodological Answer : The 3-(trifluoromethyl) group enhances:

- Electron affinity (measure via cyclic voltammetry).

- Thermal stability (TGA/DSC up to 300°C).

- Dielectric properties (impedance spectroscopy in polymer matrices). Compare with non-fluorinated analogs to isolate fluorination effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.